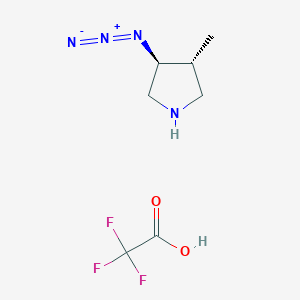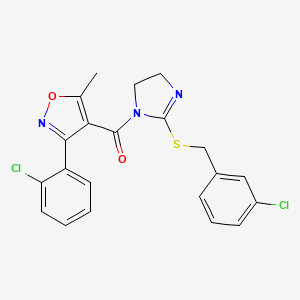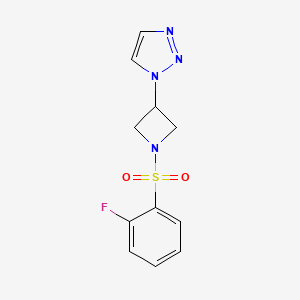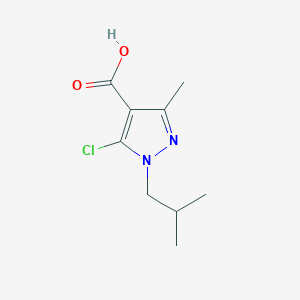
(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of pyrrolidine derivatives from L-aspartic acid is detailed, which could be a starting point for the synthesis of azido-methylpyrrolidine compounds . Additionally, the use of trifluoroacetic acid (TFA) in the synthesis of 7-azaindoles is mentioned, indicating the role of TFA as a catalyst in certain chemical reactions .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the first paper, where a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is achieved starting from L-aspartic acid . The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. This method demonstrates the potential pathways that could be adapted for the synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine by incorporating an azido group at the appropriate step .
Molecular Structure Analysis
While the molecular structure of (3S,4R)-3-Azido-4-methylpyrrolidine is not analyzed in the provided papers, the structure of related pyrrolidine derivatives is. The stereochemistry of the synthesized compounds is crucial, as indicated by the specific (3S,4S) configuration in the first paper . This suggests that the molecular structure of the compound would also have significant implications for its reactivity and potential applications.
Chemical Reactions Analysis
The second paper discusses the use of trifluoroacetic acid in the synthesis of 7-azaindoles, showcasing its role as a catalyst under acidic conditions . This implies that TFA could similarly catalyze reactions involving azido-methylpyrrolidine derivatives, potentially affecting the synthesis or further chemical transformations of (3S,4R)-3-Azido-4-methylpyrrolidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of TFA as a catalyst suggest that it could influence the solubility, reactivity, and stability of the compound . The synthesis methods described in the first paper also imply that the physical properties such as melting point, boiling point, and optical rotation could be determined by the specific substituents and stereochemistry of the pyrrolidine ring .
科学的研究の応用
Synthesis of Heterocyclic Compounds
(3S,4R)-3-Azido-4-methylpyrrolidine and 2,2,2-trifluoroacetic acid are utilized in the synthesis of various heterocyclic compounds. For instance, a study by Yokosaka, Nemoto, and Hamada (2013) demonstrates the use of trifluoroacetic acid in synthesizing 3-arylpyrrolidine and 4-arylpiperidine derivatives, a process involving skeletal rearrangement and acid-promoted reactions (Yokosaka, Nemoto, & Hamada, 2013).
Catalysis and Reaction Promotion
Trifluoroacetic acid is also used as a catalyst or reaction promoter in various chemical reactions. For example, a study by Yadav, Reddy, Maity, and Kumar (2007) describes its use in a three-component coupling process to produce 4-azidotetrahydropyran derivatives (Yadav, Reddy, Maity, & Kumar, 2007). Similarly, Roy, Baviskar, and Biju (2015) report its application in a metal-free, three-component coupling process involving aziridines, arynes, and water (Roy, Baviskar, & Biju, 2015).
Structural and Kinetic Studies
These compounds are also important in structural and kinetic studies. For instance, Swartz and Odom (2006) used trifluoroacetic acid in the synthesis of titanium complexes for studying their structure and hydroamination kinetics (Swartz & Odom, 2006).
Sensor Development
In sensor technology, these chemicals have been used in the development of novel sensors. Xue et al. (2017) developed a dual sensor for detecting aromatic amine and acid vapor using compounds that included trifluoroacetic acid (Xue et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical synthesis, these compounds are involved in the creation of various drugs and medicinally relevant compounds. Liu and Knochel (2007) described a methodology using trifluoroacetic acid for synthesizing antitumor agents (Liu & Knochel, 2007).
将来の方向性
特性
IUPAC Name |
(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)

![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)

![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)



![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)
